molecular formula C18H14ClN5O2S B2626012 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894988-34-2

2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2626012
CAS No.: 894988-34-2
M. Wt: 399.85
InChI Key: RTSOJBUTJHIPTP-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a triazolo-pyridazine scaffold. The sulfonamide group and chloro-substituted phenyl ring are critical for its binding affinity, enabling π-stacking with His131 and hydrogen bonding with Trp168 . Its structural complexity and pharmacophore features position it as a candidate for further therapeutic exploration.

Properties

IUPAC Name

2-chloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c1-12-20-21-18-10-9-16(22-24(12)18)13-5-4-6-14(11-13)23-27(25,26)17-8-3-2-7-15(17)19/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSOJBUTJHIPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide exhibit significant antitumor properties. A study highlighted the synthesis and evaluation of various benzenesulfonamides for their antitumor activity. The results showed promising cytotoxic effects against several cancer cell lines, suggesting that modifications to the triazole and pyridazine moieties can enhance activity against specific tumor types .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. For instance, sulfonamide derivatives have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively. The structure of this compound suggests it may interact effectively with these enzymes due to its sulfonamide group .

Molecular Modeling

Molecular docking studies have been conducted to understand the interaction mechanisms of this compound with target proteins. These studies indicate that the compound can form stable complexes with target enzymes, which is crucial for its inhibitory activity .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been employed to analyze how structural modifications affect biological activity. This approach helps in optimizing the compound's efficacy and reducing potential side effects by identifying key molecular features that contribute to its biological properties .

Synthesis and Biological Evaluation

A notable case study involved the synthesis of related triazole compounds followed by biological evaluation for antitumor activity. The study demonstrated that specific substitutions on the triazole ring significantly impacted cytotoxicity against cancer cell lines. This underscores the importance of structural variation in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Fluorinated Analog: 3-Fluoro-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Benzenesulfonamide

This analog replaces the chlorine atom with fluorine on the benzenesulfonamide moiety. Key differences include:

Property Target Compound Fluorinated Analog
Molecular Formula C₁₉H₁₅ClN₅O₂S C₁₈H₁₄FN₅O₂S
Molecular Weight 424.87 g/mol 383.40 g/mol
Substituent Position 2-Chloro 3-Fluoro

The fluorine substitution reduces molecular weight and may enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidative metabolism .

Trifluoromethyl Derivative: N-Phenyl-3-(1-(3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Pyrrolidin-3-Yl)Propenamide

However, this modification shifts the target profile; the compound is synthesized for C(sp³)–C(sp³) coupling studies rather than calpain inhibition .

Triazolo-Phthalazine Analog: N-(4-Chloro-3-(3-Methyl-[1,2,4]Triazolo[3,4-a]Phthalazin-6-Yl)Phenyl)Benzenesulfonamide

The synthesis involves Suzuki coupling with 2-chloro-5-nitrophenylboronic acid . Phthalazine derivatives are often explored for kinase inhibition, suggesting divergent biological targets compared to the pyridazine-based parent compound.

Calpain-1 Inhibition vs. LIN28/let-7 Interaction

The target compound’s benzenesulfonamide group facilitates calpain-1 inhibition via interactions with His131 and Trp168 . In contrast, C1632 (N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) lacks the sulfonamide moiety but retains the triazolo-pyridazine scaffold. C1632 inhibits LIN28/let-7 binding, downregulates PD-L1, and reduces tumorsphere formation in cancer models . This highlights how minor structural changes (sulfonamide vs. acetamide) redirect biological activity toward distinct pathways.

Bromodomain Inhibition: AZD5153

AZD5153, a triazolopyridazine-based bromodomain inhibitor, incorporates a methoxy group and piperidyl chain. While sharing the triazolo-pyridazine core, its extended substituents enable bivalent binding to bromodomains, a mechanism absent in the target compound .

Melting Points and Stability

Triazolo-pyridazine derivatives exhibit high thermal stability. For example:

  • E-4b: Melting point 253–255°C (triazolo-pyridazine with benzoylamino-propenoic acid) .
  • E-4d: Melting point 187–189°C (pyridazin-6-yl analog) .

Biological Activity

The compound 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide , with CAS number 891118-74-4, belongs to a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN6O2SC_{19}H_{17}ClN_6O_2S, with a molecular weight of approximately 442.7 g/mol. The structure features a chloro group, a sulfonamide moiety, and a triazole-pyridazine ring system, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₆O₂S
Molecular Weight442.7 g/mol
CAS Number891118-74-4
StructureChemical Structure

Anticancer Activity

Recent studies indicate that compounds related to the triazolo-pyridazine class exhibit significant anticancer properties. For instance, derivatives tested against various human cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), and liver (HepG2) have shown promising results. Specifically, certain analogues demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .

Case Study:
In a study involving synthesized triazolo-pyridazine derivatives, one compound exhibited an IC50 value of 0.054 µM against A549 lung cancer cells. This compound induced apoptosis by activating caspase-3 and caused cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, neutral sphingomyelinase 2 (nSMase2) inhibitors have been identified as potential therapeutic agents for neurodegenerative diseases. Compounds structurally similar to this compound have shown efficacy in inhibiting nSMase2 activity, suggesting potential applications in Alzheimer's disease treatment .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial assessments suggest favorable pharmacokinetic properties; however, detailed studies are necessary to establish its safety profile.

Toxicity Assessment:
Preliminary toxicity evaluations indicate that the compound exhibits low acute toxicity in animal models. The LD50 value is reported to be above 2000 mg/kg in rats, suggesting it is not classified as acutely toxic .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of triazolopyridazine precursors and sulfonamide coupling. Key parameters include:

  • Temperature : Controlled heating (80–120°C) to avoid side reactions during cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDCI/HOBt for sulfonamide bond formation .
    • Yield optimization : Reaction time adjustments (12–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the molecular structure of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles in triazolopyridazine core) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Standard assays :

  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Antimicrobial testing : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can conflicting data on reaction yields between different synthetic routes be resolved?

  • Root-cause analysis :

  • Impurity profiling : Compare HPLC traces of products from divergent routes; identify byproducts (e.g., unreacted sulfonyl chloride) .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to detect intermediate accumulation .
    • Mitigation : Optimize stoichiometry (e.g., excess amine for sulfonamide coupling) and inert atmosphere (N2_2) to prevent oxidation .

Q. What strategies address ambiguous structural data from spectroscopic analysis?

  • Multi-technique validation :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict 13C^{13}C chemical shifts for comparison with experimental data .
    • Case study : X-ray crystallography confirmed the triazolopyridazine ring geometry in a related compound, resolving NMR ambiguities .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

  • Reactivity profile :

  • Acidic conditions : Sulfonamide hydrolysis risk (e.g., 6M HCl at reflux) requires protective groups on the benzenesulfonamide moiety .
  • Basic conditions : Triazolopyridazine ring stability tested in NaOH/EtOH; degradation observed at pH > 10 .
    • Mechanistic insight : Sulfur nucleophiles (e.g., thiols) displace chloride in the benzenesulfonamide group under basic conditions .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Approaches :

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets .
  • QSAR modeling : Hammett constants for substituents (e.g., chloro vs. methoxy) correlate with antimicrobial activity .
    • Validation : Compare predicted vs. experimental IC50_{50} values for derivatives .

Notes on Contradictions and Limitations

  • Synthetic yields : Discrepancies arise from solvent purity (e.g., DMF vs. DMSO) and moisture sensitivity .
  • Biological activity : Antimicrobial data for the parent compound is scarce; most studies focus on derivatives .
  • Safety : While no acute hazards are reported, handling requires PPE (gloves, goggles) due to limited toxicology data .

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